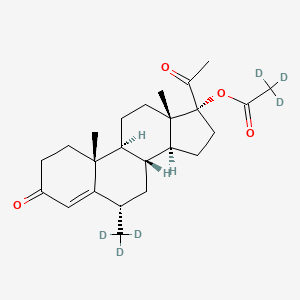

Medroxy Progesterone-d6 17-Acetate

Description

Context of Stable Isotope Labeled Steroids in Biochemical Research

Stable isotope-labeled compounds, including steroids, are instrumental in biochemical research. They serve as tracers that allow researchers to track the metabolic fate of a compound within a biological system. Because the physical and chemical properties of a deuterated compound are nearly identical to its non-deuterated counterpart, it behaves in the same way in biological processes. However, the difference in mass allows it to be distinguished and quantified using techniques like mass spectrometry.

The use of stable isotope-labeled steroids has significantly advanced the study of steroid metabolism and pharmacokinetics. nih.gov They are frequently used as internal standards in quantitative analyses, which helps to improve the accuracy and precision of measurements by correcting for variations during sample preparation and analysis. sigmaaldrich.com This is crucial for applications such as therapeutic drug monitoring, endocrinology research, and anti-doping control. sigmaaldrich.comqmx.com

Rationale for Deuterated Medroxyprogesterone (B1676146) 17-Acetate Synthesis in Research Methodologies

The synthesis of deuterated Medroxyprogesterone 17-Acetate is driven by the need for a reliable internal standard for the quantitative analysis of MPA in biological samples. nih.govrsc.org MPA is a widely used progestin for contraception and in the treatment of various medical conditions. frontiersin.orgpatsnap.comnih.gov Therefore, accurate measurement of its concentration in plasma or other tissues is essential for both clinical and research purposes.

By using Medroxyprogesterone-d6 17-Acetate as an internal standard in methods like liquid chromatography-mass spectrometry (LC-MS), researchers can achieve highly accurate and precise quantification of MPA. nih.gov The deuterated standard is added to the biological sample at a known concentration at the beginning of the analytical process. It undergoes the same extraction, purification, and ionization steps as the non-labeled MPA. By comparing the mass spectrometer's response for the deuterated and non-deuterated compounds, any loss of analyte during sample processing can be accounted for, leading to a more accurate final concentration. sigmaaldrich.com

The synthesis of such labeled compounds can be complex, often involving multiple steps and the use of specialized reagents like [2H3]methyl magnesium iodide to introduce the deuterium (B1214612) atoms at specific positions within the steroid structure. rsc.org

Overview of Key Research Applications for Medroxyprogesterone-d6 17-Acetate

The primary application of Medroxyprogesterone-d6 17-Acetate is as an internal standard in bioanalytical method development and validation for the quantification of MPA. These methods are crucial in a variety of research settings:

Pharmacokinetic Studies: Researchers use these methods to study the absorption, distribution, metabolism, and excretion (ADME) of MPA. nih.govsemanticscholar.orgresearchgate.net Understanding the pharmacokinetics of MPA is vital for optimizing its therapeutic use.

Clinical Trials: Accurate measurement of MPA levels is essential in clinical trials investigating the efficacy and safety of new formulations or therapeutic applications of the drug. researchgate.net

Metabolism Studies: Deuterated standards help in identifying and quantifying metabolites of MPA in various biological matrices. rsc.org

Endocrinology Research: Studies investigating the effects of MPA on the endocrine system and its interaction with other hormones rely on precise measurements of the compound. nih.gov

Environmental and Food Safety Monitoring: Labeled steroids can be used as standards for detecting the presence of synthetic hormones in environmental samples or food products. researchgate.net

Below is a table summarizing the key characteristics of Medroxyprogesterone-d6 17-Acetate:

| Property | Value |

| Chemical Formula | C24H28D6O4 |

| CAS Number | 2376036-01-8 |

| Molecular Weight | 392.56 g/mol |

| Isotopic Purity | Typically >99% |

| Primary Application | Internal standard for mass spectrometry |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H34O4 |

|---|---|

Molecular Weight |

392.6 g/mol |

IUPAC Name |

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18+,19-,20-,22+,23-,24-/m0/s1/i1D3,3D3 |

InChI Key |

PSGAAPLEWMOORI-MXVDHLRLSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C([2H])([2H])[2H])C)[C@@]4(C1=CC(=O)CC4)C |

Canonical SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Medroxyprogesterone 17 Acetate Analogues

Design and Synthesis Routes for Deuterium (B1214612) Incorporation

The introduction of deuterium into the medroxyprogesterone (B1676146) 17-acetate molecule requires carefully designed synthetic pathways. These routes are structured to ensure the precise placement of deuterium atoms, often at specific sites within the steroid nucleus or its side chains.

Strategies for Site-Specific Deuteration (e.g., 6α-methyl-d3, acetyl-d3)

Site-specific deuteration is crucial for creating internal standards for mass spectrometry-based quantification. rsc.org The synthesis of deuterium-labeled MPA derivatives, such as those with a deuterated 6α-methyl group ([²H₃]medroxyprogesterone), involves the use of a deuterated Grignard reagent. rsc.orgrsc.org For instance, [²H₃]methyl magnesium iodide is reacted with an epoxide intermediate to introduce the trideuteromethyl group at the C-6 position. rsc.orgrsc.org This method allows for the targeted labeling of the methyl group, which is essential for its function as an internal standard. rsc.org

Another key position for deuteration is the acetyl group at the 17-position. The introduction of a trideuteroacetyl group can be achieved during the acetylation step of the synthesis, using a deuterated acetylating agent.

Multi-Step Chemical Transformations

The synthesis of medroxyprogesterone acetate (B1210297) and its deuterated analogues is a multi-step process involving several key chemical transformations. rsc.orggoogle.com A common synthetic route starts with 17α-hydroxyprogesterone and includes the following key steps: google.com

Ketalation: The initial step often involves the protection of ketone functionalities using ethylene (B1197577) glycol to form a ketal. google.com This prevents unwanted side reactions in subsequent steps.

Epoxidation: An epoxidation reaction is then carried out, typically using a peroxy acid, to form an epoxide ring. google.commdpi.com The stereochemistry of this step is critical for the final product configuration.

Grignard Reaction: The crucial introduction of the methyl group (or its deuterated counterpart) at the 6-position is achieved through a Grignard reaction. google.comnih.gov For deuterated analogues, a deuterated Grignard reagent like [²H₃]methyl magnesium iodide is used. rsc.orgrsc.org This reaction opens the previously formed epoxide ring. rsc.org

Hydrolysis and Deprotection: The Grignard product undergoes hydrolysis to remove the ketal protecting groups and regenerate the ketones. google.com

Acetylation: The final step is the acetylation of the 17α-hydroxy group to yield medroxyprogesterone 17-acetate. google.com This is typically done using acetic anhydride (B1165640) and an acid catalyst.

Characterization of Isotopic Enrichment and Positional Purity

The characterization of isotopically labeled compounds is essential to confirm their identity and purity. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used. rsc.org

Mass Spectrometry (MS): GC-MS is a key technique for confirming the molecular weight and assessing the isotopic enrichment of the labeled compound. rsc.org It allows for the determination of the percentage of molecules that have been successfully labeled with deuterium. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure and the specific position of the deuterium labels. rsc.orgnih.gov The absence of signals in the ¹H NMR spectrum at the deuterated positions confirms successful labeling.

A comprehensive strategy involves using both LC-ESI-HR-MS to determine isotopic enrichment and NMR to confirm structural integrity and the position of the labels. rsc.org

| Technique | Purpose | Key Findings |

| GC-MS | Determines molecular weight and isotopic enrichment. rsc.org | Confirms the mass increase corresponding to the number of deuterium atoms incorporated. rsc.org |

| ¹H NMR | Confirms chemical structure and position of deuterium. rsc.org | Disappearance of proton signals at the site of deuteration. rsc.org |

| ¹³C NMR | Provides information on the carbon skeleton. rsc.org | Shifts in carbon signals adjacent to the deuterated positions may be observed. |

| LC-ESI-HR-MS | Determines isotopic enrichment and purity. rsc.org | Allows for accurate calculation of the percentage of isotopic labeling. rsc.org |

Comparative Analysis with Tritiated Medroxyprogesterone Acetate Synthesis

Historically, tritium (B154650) (³H) has also been used for isotopic labeling of MPA. The synthesis of [1,2-³H₂]medroxyprogesterone acetate has been reported. nih.gov Tritium labeling offers the advantage of high specific activity, which is beneficial for certain biological assays. However, tritium is a radioactive isotope, which presents handling and disposal challenges.

Deuterium-labeled compounds, being stable isotopes, are non-radioactive and therefore safer to handle. medchemexpress.com The development of sensitive mass spectrometry techniques has made deuterium labeling a more common and practical choice for use as internal standards in quantitative analysis. rsc.org While both labeling strategies aim to produce a tracer for MPA, the choice between deuterium and tritium depends on the specific application, safety considerations, and the analytical instrumentation available.

Advanced Analytical Methodologies and Quantification Research Utilizing Medroxy Progesterone D6 17 Acetate

Role as an Internal Standard in Quantitative Bioanalysis

Medroxyprogesterone-d6 17-Acetate serves as an ideal internal standard in the quantitative bioanalysis of MPA. Its chemical structure is nearly identical to the parent compound, with the key difference being the substitution of six hydrogen atoms with deuterium (B1214612). This subtle alteration in mass allows it to be distinguished from the endogenous analyte by a mass spectrometer, while ensuring that its chemical and physical properties remain virtually the same. This similarity is crucial for its primary function: to accurately reflect the analytical behavior of the unlabeled MPA throughout the entire analytical process, from sample preparation to final detection.

The use of Medroxyprogesterone-d6 17-Acetate is intrinsically linked to mass spectrometry-based methods, which offer high sensitivity and specificity for the quantification of MPA. researchgate.net These techniques are widely recognized for their ability to measure low concentrations of analytes in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most prevalent technique for MPA quantification. researchgate.netnih.gov It combines the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry. In a typical LC-MS/MS workflow, the sample extract is injected into the LC system, where MPA and its deuterated internal standard are separated from other matrix components. The eluent then enters the mass spectrometer, where the compounds are ionized, typically via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.netresearchgate.net The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both MPA and Medroxyprogesterone-d6 17-Acetate, a process known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). researchgate.net This highly specific detection method minimizes interference from other substances.

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS): UPLC is an evolution of traditional HPLC that uses smaller particle-sized columns to achieve higher resolution, faster analysis times, and increased sensitivity. nih.gov When coupled with ESI-MS/MS, it provides a powerful platform for the rapid and sensitive quantification of MPA. The use of Medroxyprogesterone-d6 17-Acetate in UPLC-ESI-MS/MS methods follows the same principles as in LC-MS/MS, with the added benefits of improved chromatographic performance.

Triple Quadrupole Mass Spectrometry (QqQ-MS): Triple quadrupole mass spectrometers are the workhorses of quantitative bioanalysis due to their excellent sensitivity and specificity in SRM/MRM mode. researchgate.net The first quadrupole selects the precursor ion (the ionized MPA or its deuterated analog), the second quadrupole acts as a collision cell to fragment the precursor ion, and the third quadrupole selects a specific product ion for detection. This two-stage mass filtering significantly enhances the signal-to-noise ratio, allowing for the accurate quantification of very low levels of MPA.

Biological matrices such as plasma, serum, and tissue are incredibly complex, containing a multitude of endogenous compounds like proteins, lipids, and salts. researchgate.netresearchgate.net These components can interfere with the ionization process in the mass spectrometer, leading to a phenomenon known as "matrix effects." researchgate.netresearchgate.net Ion suppression, a common matrix effect, occurs when co-eluting matrix components reduce the ionization efficiency of the analyte, leading to an underestimation of its concentration. researchgate.net

This is where the utility of a stable isotope-labeled internal standard like Medroxyprogesterone-d6 17-Acetate becomes indispensable. Because it co-elutes with the unlabeled MPA and has nearly identical physicochemical properties, it is affected by matrix effects in the same manner as the analyte of interest. researchgate.net Any suppression or enhancement of the ionization signal will affect both the analyte and the internal standard to the same degree. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by matrix effects is effectively normalized. This ensures that the quantitative results are accurate and reliable, even in the presence of significant ion suppression. The use of an internal standard is a critical component in developing robust and reproducible bioanalytical methods.

Development and Validation of Analytical Methods for Medroxyprogesterone (B1676146) 17-Acetate

The development and validation of analytical methods for quantifying Medroxyprogesterone 17-Acetate (MPA) are crucial for ensuring the reliability and accuracy of research and clinical data. nih.govnih.govnih.govnih.govsu.ac.th These processes are guided by stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA), which outline specific parameters that must be evaluated. nih.govnih.gov

Specificity: This parameter ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govsu.ac.th In chromatographic methods, specificity is demonstrated by the separation of the MPA peak from other peaks. su.ac.th Forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light, are often performed to show that the method can distinguish MPA from its potential degradation products. nih.govresearchgate.net

Linearity and Range: Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.govnih.gov The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.govnih.gov To determine linearity, a series of calibration standards are prepared and analyzed, and the response (e.g., peak area ratio) is plotted against the concentration. A linear regression analysis is then performed, and the correlation coefficient (r²) is calculated. A high correlation coefficient, typically greater than 0.99, indicates a strong linear relationship. nih.govnih.govresearchgate.net For instance, one study reported a linear range of 0.10–8.0 μg·L⁻¹ for MPA in human plasma. researchgate.net Another study confirmed linearity for MPA in the range of 0.0576 to 0.1134 mg/mL with an r² > 0.999. nih.govnih.govresearchgate.net

Table 1: Examples of Linearity and Range for MPA Analysis

| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |

| LC-MS/MS | Human Plasma | 0.10–8.0 μg·L⁻¹ | Not Specified | researchgate.net |

| HPLC | Vaginal Sponges | 0.0576–0.1134 mg/mL | > 0.999 | nih.govnih.govresearchgate.net |

| LC/MS/MS | Human Plasma | 0.05–6.0 ng/mL | 0.998 | nih.gov |

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. researchgate.netnih.govresearchgate.net It is often assessed by performing recovery studies, where a known amount of the analyte is added to a placebo or blank matrix and then analyzed. su.ac.thnih.gov The percentage of the analyte recovered is then calculated. Accuracy is typically reported as the percent recovery or the percent bias. For example, one validated method for MPA showed recovery to be in the range of 98% to 102%. nih.govnih.govresearchgate.net Another study reported an accuracy between 96.2% and 108.7%. nih.gov

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.netnih.govresearchgate.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment. researchgate.net

Reproducibility: Precision between different laboratories. A validated LC-MS/MS method for MPA demonstrated inter- and intra-day precision (RSD) to be below 9.0%. researchgate.net Another method reported a %RSD of less than 0.2% for precision. nih.govnih.govresearchgate.net

Robustness and Ruggedness:

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. nih.gov It provides an indication of its reliability during normal usage. For HPLC methods, these variations might include changes in mobile phase composition, pH, flow rate, and column temperature. nih.gov

Ruggedness: This assesses the degree of reproducibility of test results under a variety of normal test conditions, such as different analysts, instruments, and days. su.ac.thnih.gov The results of robustness and ruggedness studies are often expressed as the %RSD of the test results. nih.gov

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net It is the concentration that gives a signal-to-noise ratio of typically 3:1.

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net It is often determined as the concentration that provides a signal-to-noise ratio of 10:1. nih.gov The LOQ is a critical parameter for methods used to measure low levels of MPA, for instance, in pharmacokinetic studies. For example, a validated LC-MS/MS method for MPA in human plasma had an LOQ of 40 ng·L⁻¹ (or 0.04 µg/L). researchgate.net An HPLC method for MPA in vaginal sponges reported an LOQ of 3.9 µg/mL. nih.govnih.govresearchgate.net

Table 2: Examples of LOD and LOQ for MPA Analysis

| Analytical Method | Matrix | LOD | LOQ | Reference |

| LC-MS/MS | Human Plasma | Not Specified | 40 ng·L⁻¹ | researchgate.net |

| HPLC | Vaginal Sponges | 1.3 µg/mL | 3.9 µg/mL | nih.gov |

| CE Immunoassay | Pork Tissues | 0.9 nmol/L | Not Specified | nih.gov |

| LC/MS/MS | Human Plasma | Not Specified | 0.05 ng/mL | nih.gov |

Stability-Indicating Properties of Developed Methods

The development of stability-indicating analytical methods is paramount for ensuring the quality and integrity of pharmaceutical products. Such methods must be able to resolve the active pharmaceutical ingredient (API) from any potential degradation products and related substances.

Forced degradation studies are a important part of this process, where the drug substance is exposed to stress conditions such as acid and alkaline hydrolysis, oxidation, and light. nih.govsu.ac.thnih.gov In the case of Medroxyprogesterone Acetate (B1210297) (MPA), these studies have revealed that the compound is particularly susceptible to degradation under basic conditions. su.ac.th The resulting degradation products are typically more polar than the parent compound, leading to shorter retention times in reversed-phase chromatography. su.ac.th

High-performance liquid chromatography (HPLC) methods have been successfully developed and validated to be stability-indicating for MPA in both bulk drug and injectable suspension forms. su.ac.thnih.gov These methods demonstrate selectivity, allowing for the clear separation of MPA from its degradation products, preservatives like methyl and propyl paraben, and related substances such as megestrol (B1676162) acetate. su.ac.thnih.gov The validation of these methods in accordance with International Council for Harmonisation (ICH) guidelines confirms their linearity, accuracy, precision, and robustness. nih.govresearchgate.net

A notable finding from these stability studies is that under alkaline conditions, a significant degradation product is formed, which is believed to be the hydroxylated form of MPA resulting from the cleavage of the ester bond. nih.gov This more polar product elutes earlier than MPA in reversed-phase HPLC. nih.gov The ability of the developed HPLC methods to separate these and other degradation products confirms their stability-indicating power, making them suitable for routine quality control and stability studies of MPA formulations. nih.govsu.ac.th

Advanced Sample Preparation Techniques

The accurate quantification of Medroxyprogesterone-d6 17-Acetate in diverse and complex matrices, such as biological fluids and environmental waters, necessitates robust and efficient sample preparation techniques. The primary goals of these techniques are to extract the analyte of interest, remove interfering substances, and concentrate the sample to achieve the required sensitivity for detection.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodologies

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most commonly employed techniques for the extraction of progestins, including MPA, from various sample matrices. nih.govnih.gov The choice between SPE and LLE often depends on the specific matrix, the desired level of cleanliness, and the analytical instrumentation to be used.

LLE involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For the analysis of MPA in human plasma, a common LLE protocol involves the use of hexane (B92381) as the extraction solvent. scribd.com Another method for serum samples utilizes pentane (B18724) after the addition of a potassium phosphate (B84403) buffer.

SPE, on the other hand, utilizes a solid sorbent packed in a cartridge to retain the analyte while the matrix components are washed away. nih.gov This technique is widely used for the extraction of steroid hormones from environmental water samples. nih.govresearchgate.net For the analysis of MPA and other progestins in wastewater and surface water, SPE cartridges, such as the HLB (Hydrophilic-Lipophilic Balanced) type, have demonstrated good recovery rates. researchgate.net The selection of the appropriate SPE sorbent and elution solvents is critical for achieving high extraction efficiency.

Cleanup Procedures for Enhanced Selectivity

Following the initial extraction, further cleanup steps are often necessary to enhance the selectivity of the analysis by removing residual matrix components that could interfere with the detection of Medroxyprogesterone-d6 17-Acetate. researchgate.net These cleanup procedures are particularly important when using highly sensitive detection techniques like mass spectrometry, where matrix effects can significantly impact the accuracy of quantification.

In some methods, a combination of LLE and SPE is employed to achieve a higher degree of sample purification. For instance, a method for analyzing beta-2 agonists and steroids in tissue samples involved an initial SPE step, followed by an LLE with t-butyl methyl ether after the eluate was dried and reconstituted. nih.gov

For the analysis of progestins in environmental water, the optimization of the SPE protocol itself, including testing different sorbent materials and variations in the protocol, is a key cleanup strategy. researchgate.net Factors such as the initial pH of the sample, the composition of the reconstitution medium, and the concentration of salt in the mobile phase can all influence the signal of the analyte and the extent of matrix effects. researchgate.net

Chromatographic Separation Techniques (HPLC, UPLC)

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the cornerstones of modern analytical methods for the separation and quantification of Medroxyprogesterone-d6 17-Acetate and its non-labeled counterpart. nih.gov These techniques, often coupled with mass spectrometry, provide the high resolution and sensitivity required for complex sample analysis.

Reversed-phase HPLC is the most common chromatographic mode used for the analysis of MPA. nih.govsu.ac.th A typical stationary phase is a C18 column, which separates compounds based on their hydrophobicity. nih.govsu.ac.th The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govsu.ac.th

Method development often focuses on optimizing the mobile phase composition and pH to achieve the best separation between MPA, its degradation products, and other components in the sample. nih.govsu.ac.th For example, one validated HPLC method for MPA in intravaginal sponges uses a mobile phase of 60% acetonitrile and 40% potassium dihydrogen phosphate buffer at a pH of 5.6. nih.gov Another method for bulk drug and injection formulations utilizes a mobile phase of methanol and acetate buffer (pH 5). su.ac.th

UPLC, with its use of smaller particle size columns, offers several advantages over traditional HPLC, including faster analysis times, higher resolution, and improved sensitivity. nih.gov UPLC systems are frequently used in conjunction with tandem mass spectrometry (LC-MS/MS) for the quantification of MPA in biological samples, where high throughput and low detection limits are essential. nih.govresearchgate.net

The following table summarizes the chromatographic conditions used in various validated methods for the analysis of Medroxyprogesterone Acetate:

| Parameter | Method 1 nih.gov | Method 2 su.ac.th | Method 3 glsciences.com |

| Chromatography | HPLC | HPLC | HPLC |

| Column | LiChrospher 60 RP-Select B, 5 µm, 125 x 4 mm | Hichrom C18, 5 µm, 150 x 4.6 mm | Inertsil WP300 C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase | 60% Acetonitrile : 40% Potassium Dihydrogen Phosphate Buffer (pH 5.6) | Methanol : 0.020 M Acetate Buffer pH 5 (65:35, v/v) | Acetonitrile : Water (40:60, v/v) |

| Flow Rate | Not Specified | Not Specified | 1.7 mL/min |

| Detection | UV | Photodiode Array (245 nm) | UV (254 nm) |

| Retention Time | 5.9 min | 10.25 min | Not Specified |

Application in Research Sample Analysis (e.g., Preclinical Biological Samples, Environmental Waters)

The robust analytical methodologies developed utilizing Medroxyprogesterone-d6 17-Acetate as an internal standard have found widespread application in the analysis of various research samples. These applications are critical for understanding the pharmacokinetics of MPA and for assessing its environmental impact.

In the realm of preclinical research, these methods are essential for quantifying MPA in biological samples such as plasma and serum. scribd.com This allows researchers to study the absorption, distribution, metabolism, and excretion of the drug. For example, a validated LC-MS/MS method for the quantification of MPA in human plasma has an analytical measuring range of 200–10,000 pg/mL, demonstrating the high sensitivity required for such studies. researchgate.net The use of a deuterated internal standard like Medroxyprogesterone-d6 17-Acetate is crucial for correcting for matrix effects and ensuring the accuracy of the results, especially at such low concentrations. researchgate.net

The environmental presence of synthetic progestins like MPA is a growing concern due to their potential to act as endocrine disruptors in aquatic ecosystems. researchgate.netmdpi.com Consequently, sensitive analytical methods are required to monitor their concentrations in environmental waters. HPLC-MS/MS methods, often preceded by solid-phase extraction, have been developed to detect and quantify MPA and other steroid hormones in surface water and wastewater at concentrations in the low ng/L range. nih.govresearchgate.net The detection of MPA in environmental water samples highlights the importance of these analytical tools for environmental risk assessment. researchgate.net

The following table presents a summary of findings from the analysis of research samples for Medroxyprogesterone Acetate:

| Sample Type | Analytical Technique | Key Findings |

| Human Plasma | LC-MS/MS | Analytical measuring range of 200–10,000 pg/mL. researchgate.net |

| Human Serum | LC-MS/MS | Lower limit of detection (LOD) of 0.05 ng/mL. |

| Environmental Water | HPLC-MS/MS | Limits of detection in the range of 0.03–0.5 ng/L in drinking water and 0.1–0.5 ng/L in surface water. researchgate.net |

| Wastewater | LC-APCI/APPI-HRPS | Detected in wastewater treatment plant effluents. researchgate.net |

Mechanistic and Preclinical Investigations of Medroxyprogesterone Acetate Mpa Using Labeled Analogues

Steroid Receptor Binding Dynamics and Specificity Studies

The biological effects of Medroxyprogesterone (B1676146) Acetate (B1210297) are mediated through its interaction with various steroid hormone receptors. Labeled analogues like Medroxyprogesterone-d6 17-Acetate are instrumental in characterizing these binding dynamics with high precision.

MPA is primarily recognized for its potent progestogenic activity, which is initiated by its binding to the Progesterone (B1679170) Receptor (PR). Studies have shown that MPA binds with high affinity to the PR, comparable to that of progesterone itself. nih.gov In competitive binding assays, MPA effectively displaces radiolabeled progestins from the PR in various tissues, including breast cancer cells and rat ovarian granulosa cells. nih.govnih.gov The use of tritiated or deuterated MPA, such as Medroxyprogesterone-d6 17-Acetate, in these assays allows for direct measurement of its binding affinity and the number of receptor sites. nih.govnih.gov This high affinity for the PR is central to its therapeutic effects in conditions like endometriosis and as a component of hormone replacement therapy.

Interactive Table: Progesterone Receptor Binding Affinity

| Compound | Receptor | Relative Binding Affinity (%) |

| Progesterone | PR | 100 |

| Medroxyprogesterone Acetate | PR | ~100 nih.gov |

| R-5020 (synthetic progestin) | PR | ~1000 nih.gov |

In addition to its progestogenic effects, MPA is known to interact with the Androgen Receptor (AR), leading to androgenic or antiandrogenic effects depending on the cellular context. nih.govnih.gov Studies using labeled MPA have helped to dissect these interactions. In human breast cancer cell lines, MPA has been shown to bind to the AR and act as an AR agonist, an effect that may contribute to its therapeutic action in breast cancer. nih.gov Conversely, in normal breast tissues cultured ex vivo, MPA can act as an AR antagonist, opposing the growth-inhibitory effects of androgens like 5α-dihydrotestosterone (DHT). nih.gov This dual activity highlights the complexity of MPA's pharmacology, which can be meticulously studied using labeled analogues to trace its binding and functional consequences at the AR. Research has indicated that while MPA induces AR activity, it does so without promoting the AR N/C interaction, a conformational change typically associated with potent androgens like DHT. hormonebalance.orgcore.ac.uk

Interactive Table: Androgen Receptor Interaction Profile of MPA

| Cell Type | MPA Effect on AR | Observed Outcome | Reference |

| Human Breast Cancer Cells (MDA-MB-453, ZR-75-1) | Agonist | Inhibition of cell growth | nih.gov |

| Normal Human Breast Epithelial Cells (ex vivo) | Antagonist | Reversal of DHT-induced growth inhibition | nih.gov |

| CV-1 Cells (transfected with AR) | Agonist | Increased activity of androgen-responsive reporter gene | nih.gov |

Interactive Table: Relative Binding Affinity to Glucocorticoid Receptor

| Compound | Relative Binding Affinity to GR (%) |

| Dexamethasone | 100 |

| Medroxyprogesterone Acetate | 42 nih.gov |

| Megestrol (B1676162) Acetate | 46 nih.gov |

| Cortisol | 25 nih.gov |

In Vitro Cellular and Molecular Research Applications

The use of labeled MPA, including Medroxyprogesterone-d6 17-Acetate, extends to a wide range of in vitro studies to understand its molecular and cellular effects. The ability to trace and quantify the molecule within cellular compartments and biochemical assays is invaluable.

MPA's interaction with steroid receptors directly translates into the regulation of target gene expression. In mouse fibroblast cells, MPA has been shown to downregulate the expression of inflammatory cytokines like interleukin-6 (IL-6) and IL-8 at the transcriptional level, an effect mediated at least in part through the GR. nih.gov In human endometrial stromal cells, long-term treatment with MPA inhibits the gene expression of RANTES, a chemokine involved in inflammation. nih.gov Furthermore, studies have shown that MPA can enhance the in vitro production of specific antibodies, suggesting a modulatory role in immune responses that is likely mediated through the progesterone receptor. nih.gov The use of deuterated water (²H₂O) as a metabolic tracer, in general, provides a powerful method to study the synthesis rates of DNA, proteins, and lipids, offering a complementary approach to understanding the downstream effects of compounds like MPA on macromolecule synthesis. mdpi.comdoaj.org

MPA's effects on cellular proliferation and differentiation are cell-type specific and receptor-dependent. In endometrial cancer cell lines, MPA generally inhibits cell growth, an effect that is both concentration- and time-dependent. nih.gov However, a subpopulation of cancer stem-like cells may exhibit resistance to MPA. nih.gov In normal human breast epithelial cells, MPA can have opposing effects on proliferation depending on the hormonal milieu, acting as a mitogen in the presence of estradiol, an effect attributed to its glucocorticoid activity. nih.govresearchgate.net Conversely, in some breast cancer cell lines, MPA can inhibit proliferation. nih.gov The use of deuterium-depleted water has been shown to inhibit the proliferation of various cancer cell lines, demonstrating the general importance of isotopic composition in cellular processes. nih.govu-szeged.hunih.gov These varied effects underscore the importance of detailed in vitro investigations using labeled compounds to delineate the specific pathways through which MPA exerts its influence on cell fate.

Immunomodulatory Effects on Immune Cell Subsets

Medroxyprogesterone acetate (MPA) has been shown to exert significant immunomodulatory effects on various immune cell subsets. Studies have demonstrated that MPA can alter the balance of T helper (Th) cell responses, which are crucial for orchestrating the adaptive immune response.

Impact on Cytokine Production and mRNA Expression (e.g., IFN-γ, IL-22, IL-17A)

Research indicates that MPA can directly influence the production and messenger RNA (mRNA) expression of key cytokines from different T helper cell subsets. nih.gov Specifically, MPA has been found to decrease the production of interferon-gamma (IFN-γ), a hallmark cytokine of Th1 cells, as well as interleukin-17A (IL-17A), which is characteristic of Th17 cells. nih.govnih.gov In addition to these, the production of Th2-associated cytokines IL-5 and IL-13 has also been shown to be diminished in the presence of MPA. nih.govnih.gov

Conversely, MPA appears to have a differential effect on interleukin-22 (IL-22). While it decreases IL-22 production by Th17 cells, it notably increases IL-22 production and mRNA expression by Th22 cells. nih.govnih.gov This suggests a nuanced regulation of cytokine profiles by MPA, potentially shifting the immune environment. Some studies have also observed that MPA can suppress the production of other cytokines like IL-1α, IL-12p40, and IL-10 in response to certain stimuli.

It is important to note that the effects of MPA on cytokine production are often observed when immune cells are stimulated. nih.gov For instance, in unstimulated peripheral blood mononuclear cells (PBMCs), MPA did not show a statistical difference in the production of various cytokines. nih.gov Furthermore, in lymphoid tissue explants, high doses of MPA have been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and IL-17A. diva-portal.org

AHR Signaling Pathway Involvement in Immune Modulation

The Aryl Hydrocarbon Receptor (AHR) signaling pathway has been identified as a key mediator of the immunomodulatory effects of MPA. nih.gov The AHR is a ligand-activated transcription factor known to play a role in regulating immune responses. frontiersin.org

Studies have shown that MPA's ability to increase IL-22 production by Th22 cells is associated with an increased expression of AHR and T-bet, a key transcription factor for Th1 and Th22 cells. nih.govnih.gov In contrast, while MPA inhibits the expression of RORC, the master transcription factor for Th17 cells, it does not appear to affect T-bet and AHR expression in this particular T cell subset. nih.gov This differential regulation of transcription factors via the AHR pathway contributes to the observed shifts in cytokine production, steering the immune response towards a state that may limit tissue damage in the absence of IL-17A. nih.gov

Endothelial Cell Function and Adhesion Molecule Regulation (e.g., VCAM-1, ICAM-1, NF-κB translocation)

The vascular endothelium plays a critical role in the inflammatory process by controlling the adhesion and migration of leukocytes from the bloodstream into the tissues. This process is mediated by the expression of various adhesion molecules on the surface of endothelial cells.

Vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) are two such key adhesion molecules. Their expression on endothelial cells can be induced by various inflammatory stimuli. nih.govnih.gov The regulation of these molecules is tightly linked to the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB). nih.gov Upon stimulation, NF-κB translocates to the nucleus and initiates the transcription of genes encoding for adhesion molecules, thereby promoting leukocyte adhesion. nih.gov

While direct studies on the effect of Medroxyprogesterone-d6 17-Acetate on VCAM-1, ICAM-1, and NF-κB translocation in endothelial cells are not specified in the provided search results, the general principles of endothelial cell activation and adhesion molecule regulation provide a framework for understanding how hormonal agents might influence these processes. The expression of VCAM-1 and ICAM-1 is a hallmark of endothelial activation and plays a crucial role in inflammatory responses throughout the body. nih.govnih.gov

Preclinical Pharmacokinetic and Metabolic Pathway Elucidation (In Vitro and Animal Models)

Understanding the metabolic fate of medroxyprogesterone acetate (MPA) is crucial for characterizing its pharmacokinetic profile. In vitro and animal models are instrumental in elucidating the metabolic pathways and the enzymes responsible for its biotransformation.

In Vitro Metabolism Studies Using Liver Microsomes (e.g., rat, human)

In vitro studies utilizing liver microsomes from both humans and rats have been pivotal in investigating the metabolism of MPA. nih.govnih.govnih.gov Liver microsomes are a subcellular fraction rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. researchgate.net

Identification of Cytochrome P450 (CYP) Isoforms Involved in Metabolism (e.g., CYP3A1, CYP3A2, CYP2A2)

A significant focus of in vitro metabolic studies has been the identification of the specific cytochrome P450 isoforms responsible for MPA metabolism.

In studies using rat liver microsomes, several CYP isoforms have been implicated in MPA metabolism. Among the recombinant rat CYPs studied, CYP3A1, CYP3A2, and CYP2A2 were all found to catalyze the metabolism of MPA. nih.gov However, since CYP3A2 and CYP2A2 are considered male-specific isoforms, CYP3A1 is thought to be the main enzyme responsible for MPA metabolism in female rats. nih.gov The intrinsic clearance of MPA in rat liver microsomes showed a significant correlation with CYP3A activity, further supporting the primary role of this subfamily in its metabolism. nih.gov

Data Tables

Table 1: Summary of Medroxyprogesterone Acetate (MPA) Effects on Cytokine Production

| Cytokine | Effect of MPA | T-Cell Subset Primarily Affected | Reference |

|---|---|---|---|

| IFN-γ | Decrease | Th1 | nih.gov, nih.gov |

| IL-17A | Decrease | Th17 | nih.gov, nih.gov |

| IL-5 | Decrease | Th2 | nih.gov, nih.gov |

| IL-13 | Decrease | Th2 | nih.gov, nih.gov |

| IL-22 | Increase | Th22 | nih.gov, nih.gov |

| IL-22 | Decrease | Th17 | nih.gov, nih.gov |

Table 2: Cytochrome P450 (CYP) Isoforms Involved in Medroxyprogesterone Acetate (MPA) Metabolism

| Species | Primary CYP Isoform(s) | Other Implicated Isoforms | Reference |

|---|---|---|---|

| Human | CYP3A4 | - | nih.gov, nih.gov, nih.gov |

| Rat (female) | CYP3A1 | - | nih.gov |

Metabolic Product Identification and Elucidation of Metabolic Pathways

The biotransformation of Medroxyprogesterone Acetate (MPA) is a sophisticated process predominantly carried out by the liver, involving multiple enzymatic pathways. The use of isotopically labeled analogues, such as Medroxyprogesterone-d6 17-Acetate, has been crucial for accurately identifying the resulting metabolic products and clarifying these complex pathways.

The principal metabolic route for MPA is hydroxylation, a phase I reaction primarily mediated by the Cytochrome P450 (CYP) enzyme system. aacrjournals.org This is followed by phase II conjugation, which increases the water solubility of the metabolites, facilitating their excretion. Extensive research, often employing techniques like one- and two-dimensional nuclear magnetic resonance (NMR) and mass spectrometry, has identified the primary sites of hydroxylation on the MPA molecule. nih.gov The major metabolites are formed through hydroxylation at the 6β, 1β, and 2β positions. nih.govresearchgate.net

The unambiguous identification of these metabolites is greatly enhanced by the use of deuterated MPA. In analytical methods such as liquid chromatography-mass spectrometry (LC-MS), the deuterium (B1214612) atoms in Medroxyprogesterone-d6 17-Acetate create a distinct mass shift. This allows researchers to easily distinguish drug-derived metabolites from endogenous compounds in complex biological samples.

Subsequent to hydroxylation, these intermediate metabolites undergo conjugation, most commonly with glucuronic acid, to form glucuronide conjugates which are then eliminated from the body, primarily via urine. wikipedia.org The comprehensive structural elucidation of these metabolites is fundamental to understanding the complete disposition of the drug and its potential for interaction with other xenobiotics. nih.govresearchgate.net

Table 1: Major Identified Metabolites of Medroxyprogesterone Acetate

| Metabolite Name | Metabolic Reaction | Key Enzyme Family |

| 6β-hydroxy MPA | Hydroxylation | Cytochrome P450 |

| 1β-hydroxy MPA | Hydroxylation | Cytochrome P450 |

| 2β-hydroxy MPA | Hydroxylation | Cytochrome P450 |

| Glucuronide Conjugates | Glucuronidation | UGTs |

Impact of CYP Modulators on MPA Metabolism in Animal Models

Studies in female rats have demonstrated that the intrinsic clearance of MPA is mainly catalyzed by CYP3A1. nih.gov When these animal models are treated with substances that inhibit or induce CYP enzymes, significant changes in MPA's pharmacokinetics are observed. For instance, the administration of a CYP inhibitor like SKF 525-A to rats leads to higher plasma concentrations of unmetabolized MPA. nih.gov This occurs because the inhibitor blocks the primary metabolic pathway, slowing the drug's clearance. nih.gov

Conversely, treatment with a CYP inducer, such as phenobarbital, results in lower plasma levels of MPA. nih.govnih.gov The inducer increases the expression and activity of metabolic enzymes like CYP3A1, leading to faster metabolism and elimination of the drug. nih.gov These findings highlight that the drug's metabolism activity directly influences plasma and tissue levels of MPA. nih.gov

In these preclinical studies, Medroxyprogesterone-d6 17-Acetate serves as an invaluable tool. It is used as an internal standard in quantitative bioanalysis, allowing for precise and accurate measurement of the parent drug concentration in the presence of CYP modulators and overcoming potential interferences from the biological matrix.

Table 2: Effect of CYP Modulators on MPA Metabolism in Rat Models

| Modulator | Type | Effect on CYP Activity | Impact on MPA Plasma Concentration |

| SKF 525-A | Inhibitor | Decreased | Increased nih.gov |

| Phenobarbital | Inducer | Increased | Decreased nih.govnih.gov |

Tracer Studies for Drug Disposition in Preclinical Models

Tracer studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. criver.comcriver.com Using isotopically labeled versions of a drug, such as Medroxyprogesterone-d6 17-Acetate or radiolabeled compounds, allows researchers to track the compound's journey through a biological system. wuxiapptec.com

In preclinical animal models, these studies provide quantitative data on the drug's fate. criver.com Following administration of the labeled MPA, biological samples including blood, urine, feces, and various tissues are collected over a defined period. nih.gov Analytical techniques, predominantly LC-MS for stable isotope-labeled compounds, are then used to quantify the concentration of the parent drug and its metabolites in these samples. criver.com

These investigations reveal critical pharmacokinetic parameters. For example, studies in rats have shown that the elimination route of MPA and its related metabolites is influenced by drug metabolism activity. nih.gov Induction of metabolism enhanced urinary excretion, while inhibition of metabolism led to greater elimination through the intestinal tract. nih.gov The disappearance of MPA-related substances was found to be slow in tissues such as the lung, skeletal muscle, and brain. nih.gov

The use of a stable isotope-labeled tracer like Medroxyprogesterone-d6 17-Acetate offers a significant advantage over radioactive tracers by providing a non-radioactive method to conduct these essential disposition studies, ensuring the unequivocal identification of drug-related material. nih.gov This provides a clear and precise picture of the drug's distribution and elimination profile. bioanalysis-zone.com

Specialized Research Applications of Medroxy Progesterone D6 17 Acetate

Isotope Tracing for Elucidating Endogenous Steroid Metabolism and Biosynthesis

The primary advantage of using deuterated compounds like Medroxyprogesterone-d6 17-acetate in metabolic studies lies in the "deuterium kinetic isotope effect" (DKIE). The C-D bond is stronger and breaks more slowly than a C-H bond during enzymatic reactions. This effect is particularly useful for studying drug metabolism, which often involves the cleavage of C-H bonds by enzymes, such as the cytochrome P450 (CYP) family. nih.gov

In studies of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA), it has been found that the CYP3A enzyme subfamily, particularly CYP3A4 in humans and CYP3A1 in female rats, is primarily responsible for its metabolism. nih.gov By administering Medroxyprogesterone-d6 17-acetate, researchers can trace the metabolic fate of the parent compound with high precision. The deuterium (B1214612) atoms act as a stable isotopic label, allowing mass spectrometry techniques to easily distinguish the deuterated drug and its metabolites from endogenous, non-labeled steroids and other interfering substances in a biological sample.

This application allows for:

Slowing Metabolic Reactions: The DKIE can slow down the rate of metabolism at the specific sites of deuteration. This allows for a clearer identification of metabolic pathways and the characterization of transient or low-abundance metabolites that might otherwise be missed.

Pathway Identification: By tracking the mass signature of the deuterium label, scientists can accurately map the biotransformation pathways of MPA, identifying which parts of the molecule are modified and in what sequence.

Mechanistic Insights: The use of such tracers provides insights into the mechanisms of steroid biosynthesis and catabolism, contributing to a deeper understanding of endocrine processes and the effects of synthetic hormones on these pathways. capes.gov.br

Reference Standard Development for Analytical Quality Control and Regulatory Science

Medroxyprogesterone-d6 17-acetate serves as a critical analytical tool in the development of reference standards for quality control and regulatory science. clearsynth.com It is frequently used as an internal standard for the quantitative analysis of Medroxyprogesterone Acetate in various matrices. sigmaaldrich.comlgcstandards.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to samples before processing.

Its use is crucial in analytical techniques such as:

Chromatography: In methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), it helps to account for variations in sample injection volume and detector response. sigmaaldrich.com

Mass Spectrometry (MS): In LC-MS or GC-MS, a stable isotope-labeled internal standard is considered the gold standard for quantification. Because Medroxyprogesterone-d6 17-acetate co-elutes with the non-labeled MPA but is differentiated by its higher mass, it can effectively compensate for variations in sample extraction, recovery, and ionization efficiency (matrix effects).

This compound is supplied with comprehensive characterization data and is suitable for analytical method development and validation in accordance with regulatory guidelines. clearsynth.com Pharmaceutical manufacturers use it as a certified reference material (CRM) for quality control (QC) applications, ensuring the identity, purity, and strength of their products. sigmaaldrich.comsigmaaldrich.com Furthermore, it plays a role in bioequivalence studies submitted to regulatory bodies like the U.S. Food and Drug Administration (FDA) to support the approval of generic drug applications (ANDAs). clearsynth.comfda.gov

Quantitative Bioanalysis in Preclinical Drug Development and Drug Discovery Programs

In preclinical drug development and discovery, accurately quantifying a drug candidate in biological fluids and tissues is fundamental to understanding its pharmacokinetic (PK) profile. nih.gov The use of Medroxyprogesterone-d6 17-acetate as an internal standard in quantitative bioanalytical assays allows for the precise measurement of Medroxyprogesterone Acetate concentrations over time. medchemexpress.com This is essential for determining key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2). medchemexpress.com

The strategy of deuteration is itself a significant part of modern drug discovery. uniupo.it By replacing hydrogen with deuterium at metabolically vulnerable sites, drug developers can create new chemical entities with potentially improved metabolic stability, leading to better PK properties and a more favorable safety profile. nih.gov The study of deuterated analogues like Medroxyprogesterone-d6 17-acetate contributes to this field by providing a template for understanding how such subtle structural changes can impact a drug's behavior in the body. The approval of deuterated drugs like deutetrabenazine and deucravacitinib (B606291) by the FDA has validated this approach, shifting the use of deuterium from simply improving existing drugs to being an integral part of novel drug design. nih.gov

Environmental Monitoring and Contaminant Research of Steroid Hormones

Synthetic steroid hormones, including Medroxyprogesterone Acetate, are recognized as environmental contaminants that can enter ecosystems through wastewater effluent. nih.gov Their potential to act as endocrine disruptors even at very low concentrations necessitates the development of highly sensitive and accurate analytical methods for their detection in environmental matrices such as water, soil, and sediment.

Stable isotope dilution analysis using a labeled internal standard is the preferred method for such trace-level environmental analysis. Medroxyprogesterone-d6 17-acetate is ideally suited for this purpose. When analyzing an environmental sample, a known amount of the d6-labeled standard is added at the beginning of the sample preparation process. Any loss of the target analyte (Medroxyprogesterone Acetate) during extraction or cleanup steps will be mirrored by a proportional loss of the internal standard.

By measuring the ratio of the native compound to its stable isotope-labeled counterpart using a technique like LC-MS/MS, analysts can:

Achieve highly accurate and precise quantification, correcting for matrix-induced signal suppression or enhancement.

Establish low detection limits required to measure environmentally relevant concentrations.

Reliably monitor the presence and fate of synthetic steroid contaminants in various environmental compartments.

Future Research Directions and Methodological Advancements

Development of Novel Analytical Techniques Leveraging Deuterated Standards

The use of deuterated standards, such as Medroxyprogesterone-d6 17-Acetate, is fundamental in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.com These standards are crucial for correcting for matrix effects and variations in instrument response, thereby enhancing the accuracy and reliability of measurements. sigmaaldrich.com Future advancements are likely to focus on the development of more sophisticated and sensitive analytical techniques.

Current methods, such as high-performance liquid chromatography (HPLC) and LC-MS/MS, are widely used for the quantification of medroxyprogesterone (B1676146) acetate (B1210297) in various matrices. nih.govwho.intwho.int However, there is a continuous drive to improve these methods to achieve lower limits of detection and quantification, especially for trace-level analysis in complex biological samples. nih.gov The development of novel ionization sources, advanced mass analyzers, and innovative chromatographic materials will contribute to these improvements. researchgate.net

Furthermore, the application of high-resolution mass spectrometry (HRMS) could provide more detailed structural information and allow for the simultaneous analysis of a wider range of analytes, including metabolites and other endogenous steroids. The use of advanced data processing algorithms and machine learning could further enhance the interpretation of complex analytical data.

Table 1: Current and Future Analytical Techniques for Deuterated Steroids

| Technique | Current Application | Future Direction |

|---|---|---|

| HPLC-UV | Quantification of medroxyprogesterone acetate in pharmaceutical dosage forms. nih.gov | Limited application for trace analysis due to lower sensitivity compared to MS. |

| LC-MS/MS | Gold standard for quantifying medroxyprogesterone acetate in biological matrices due to its high sensitivity and selectivity. who.intwho.int | Development of methods with even lower detection limits and higher throughput. |

| HRMS | Emerging for comprehensive steroid profiling and metabolite identification. | Increased use for untargeted analysis and discovery of new biomarkers. |

| Supercritical Fluid Chromatography (SFC) | Potential for faster separations and reduced solvent consumption. | Exploration as a green alternative to traditional liquid chromatography. |

Advanced Mechanistic Investigations Through Integrated Isotopic Labeling and Omics Approaches

The integration of stable isotope labeling with "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach for elucidating the complex mechanisms of action of progestins like medroxyprogesterone acetate. nih.govnih.govnih.gov Deuterated standards are indispensable in these studies, particularly in quantitative proteomics and metabolomics, to ensure accurate measurement of changes in protein and metabolite levels. sigmaaldrich.com

Future research will likely see a greater application of multi-omics strategies to gain a holistic understanding of the biological effects of medroxyprogesterone acetate. nih.govnih.govmdpi.com For instance, combining transcriptomic data with proteomic and metabolomic data can reveal how the drug influences gene expression, protein synthesis, and metabolic pathways in a coordinated manner. mdpi.com This integrated approach can help identify novel drug targets and biomarkers of drug response. mdpi.com

Isotopic labeling can also be used in metabolic flux analysis to trace the fate of medroxyprogesterone acetate and its metabolites within cells and tissues. This can provide valuable insights into its metabolic pathways and help to identify potential drug-drug interactions. windows.net

Standardization and Harmonization of Research Methodologies for Deuterated Steroids

This includes the development of certified reference materials for deuterated compounds like Medroxyprogesterone-d6 17-Acetate, which would serve as a common benchmark for all laboratories. Furthermore, the establishment of standardized protocols for sample preparation, analytical measurement, and data analysis is crucial. nih.gov Inter-laboratory comparison studies and proficiency testing schemes can also play a vital role in ensuring the quality and consistency of analytical results.

The availability of well-characterized and validated analytical methods is a prerequisite for reliable research. nih.gov Efforts to develop and validate robust and transferable methods for the analysis of deuterated steroids will be a key focus of future research.

Exploration of New Preclinical Models for Mechanistic Studies with Deuterated Progestins

Preclinical models are essential for investigating the mechanisms of action of drugs like medroxyprogesterone acetate in a controlled setting. nih.govnih.gov While traditional animal models have provided valuable insights, there is a growing interest in the development and use of more advanced and human-relevant preclinical models.

These include three-dimensional (3D) cell culture models, organ-on-a-chip systems, and humanized animal models. nih.govmdpi.com These models can more accurately recapitulate the complex microenvironment of human tissues and may provide more predictive data on drug efficacy and toxicity. The use of deuterated progestins in these advanced preclinical models will allow for detailed mechanistic studies that are not possible in human subjects.

For example, organ-on-a-chip models of the female reproductive tract could be used to study the local effects of medroxyprogesterone acetate on tissue function and to investigate the mechanisms underlying its contraceptive and potential adverse effects. nih.gov Humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, can be used to study the interactions between medroxyprogesterone acetate and the human immune system. nih.gov

Q & A

Q. What are the recommended storage conditions for Medroxy Progesterone-d6 17-Acetate to ensure stability in laboratory settings?

Methodological Answer:

- Powder form : Store at -20°C for up to 3 years or 4°C for 2 years to prevent degradation.

- Solvent solutions : Use -80°C for 1 year or -20°C for 6 months . Short-term storage (<2 weeks) at room temperature is permissible during transport .

- Avoid exposure to incompatible materials (e.g., strong acids/oxidizers) and ensure airtight containers to minimize moisture absorption .

Q. How does this compound interact with cellular receptors, and what assays are suitable for studying these interactions?

Methodological Answer:

- The compound binds to progesterone receptors (PR) , androgen receptors (AR) , and glucocorticoid receptors (GR) .

- Receptor binding assays : Use radiolabeled ligand displacement (e.g., H-progesterone) with transfected cell lines (e.g., COS-7) to quantify binding affinity (Kd values).

- Functional assays : Employ luciferase reporter systems under PR/AR/GR promoters to assess transcriptional activation .

Q. What safety precautions are essential when handling this compound in laboratory workflows?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respirators if aerosol formation is likely .

- Ventilation : Conduct experiments in fume hoods with ≥6 air changes/hour.

- Spill management : Absorb spills with inert materials (e.g., silica gel) and decontaminate surfaces with 70% ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data between safety reports (e.g., carcinogenicity classification)?

Methodological Answer:

- Data reconciliation : Cross-reference SDS classifications (e.g., non-hazardous in MedChemExpress vs. Category 2 carcinogen in USP documentation) by validating purity (e.g., HPLC-UV) and batch-specific impurity profiles (e.g., residual solvents, elemental contaminants) .

- In vitro toxicity screening : Use Ames tests for mutagenicity and MTT assays on hepatic (HepG2) and endometrial (Ishikawa) cell lines to assess cytotoxicity thresholds .

Q. What experimental designs are optimal for studying the compound’s effects on gene expression in hormone-sensitive cancers?

Methodological Answer:

- Transcriptomic profiling : Perform RNA-seq on MCF-7 (breast cancer) or Hec-1A (endometrial cancer) cells treated with 10–100 nM this compound for 24–72 hours.

- Pathway analysis : Use tools like Ingenuity Pathway Analysis (IPA) to identify enriched pathways (e.g., Wnt/β-catenin, PI3K/Akt) .

- Validation : Confirm findings via qPCR for genes like PR-B and GREB1 and correlate with protein expression (western blot) .

Q. Which analytical methods are recommended for detecting and quantifying impurities in synthesized this compound?

Methodological Answer:

- Residual solvents : Apply headspace gas chromatography (HS-GC) with flame ionization detection (FID), referencing USP <467> limits (e.g., ≤0.5% for Class 3 solvents like ethanol) .

- Elemental impurities : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify heavy metals (e.g., Pb, As) per ICH Q3D guidelines .

- Isomeric purity : Employ chiral HPLC with a C18 column (acetonitrile/water gradient) to resolve epimers (e.g., 6α- vs. 6β-hydroxy derivatives) .

Q. How can in vivo studies be designed to investigate the compound’s conflicting effects on thrombosis and atherosclerosis?

Methodological Answer:

- Animal models : Use ApoE mice fed a high-fat diet, administering 1–5 mg/kg this compound intraperitoneally for 8–12 weeks.

- Endpoints : Quantify aortic plaque burden (Oil Red O staining) and thrombus formation (FeCl-induced carotid injury model).

- Mechanistic analysis : Measure plasma cytokines (IL-6, TNF-α) and adhesion molecules (VCAM-1, ICAM-1) via ELISA .

Data Contradiction Analysis

Q. How should researchers address discrepancies in the compound’s reported effects on cognitive function (e.g., memory impairment vs. neuroprotection)?

Methodological Answer:

- Model-specific variables : Compare results across species (rats vs. primates) and dosing regimens (acute vs. chronic). For example, 10 mg/kg in ovariectomized rats impairs Morris water maze performance, while lower doses (0.5 mg/kg) may enhance synaptic plasticity .

- Biomarker correlation : Assess hippocampal BDNF levels and GAD67 expression via immunohistochemistry to link behavioral outcomes with neurochemical changes .

Synthesis and Characterization

Q. What strategies ensure isotopic purity (d6 labeling) during the synthesis of this compound?

Methodological Answer:

- Deuterium incorporation : Use deuterated acetic anhydride (CDCO)O in the final acetylation step under anhydrous conditions (0–5°C).

- Validation : Confirm isotopic purity via high-resolution mass spectrometry (HRMS) and H-NMR to verify ≥98% deuterium enrichment at the 17-acetate position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.